

Physical and chemical properties of 4-Bromo-3-chloro-2-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-3-chloro-2-nitroaniline

Cat. No.: B1293189

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In-Depth Technical Guide: 4-Bromo-3-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloro-2-nitroaniline is a halogenated nitroaromatic compound with potential applications in organic synthesis, serving as a versatile building block for the preparation of more complex molecules in the pharmaceutical, agrochemical, and dye industries. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited in various chemical transformations. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of **4-Bromo-3-chloro-2-nitroaniline**, a proposed synthetic route, and expected analytical characteristics.

Chemical and Physical Properties

While extensive experimental data for **4-Bromo-3-chloro-2-nitroaniline** is not readily available in the public domain, its fundamental properties can be identified and others can be predicted based on its structure and data from analogous compounds.

Table 1: General and Predicted Physical/Chemical Properties of **4-Bromo-3-chloro-2-nitroaniline**

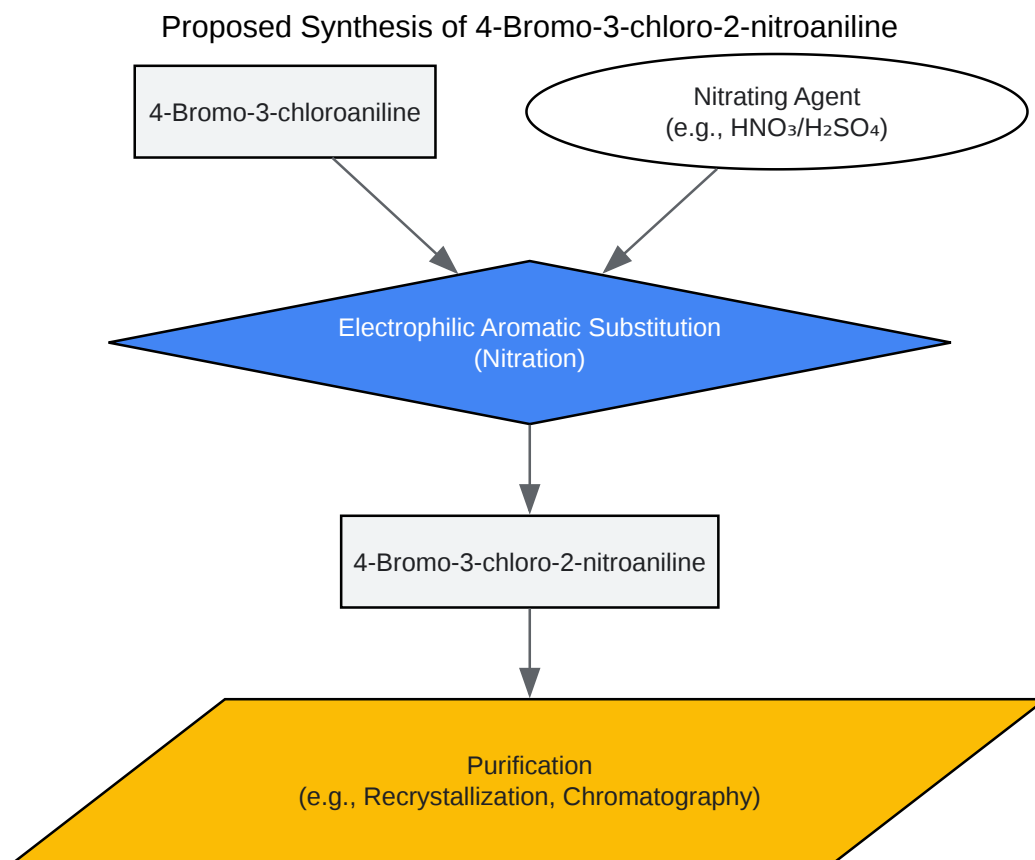
Property	Value	Source
CAS Number	1000573-99-8	[1] [2]
Molecular Formula	C ₆ H ₄ BrClN ₂ O ₂	[2]
Molecular Weight	251.47 g/mol	[2]
Appearance	Expected to be a crystalline solid	Inferred from similar compounds
Purity	Typically available at ≥95%	[2]
Predicted XlogP	2.9	[3]
Storage	Store in a cool, dry, dark place.	[2]

Note: The XlogP value is a predicted measure of lipophilicity and indicates that the compound is likely to be more soluble in organic solvents than in water.

Synthesis

A plausible synthetic route for **4-Bromo-3-chloro-2-nitroaniline** involves the nitration of the commercially available precursor, 4-bromo-3-chloroaniline.

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **4-Bromo-3-chloro-2-nitroaniline** via nitration.

Experimental Protocol (Hypothetical)

This protocol is a general procedure based on standard nitration reactions of substituted anilines and would require optimization.

- **Dissolution of Starting Material:** Dissolve 4-bromo-3-chloroaniline in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.
- **Preparation of Nitrating Mixture:** Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to the solution while maintaining a

low temperature (0-5 °C) to control the exothermic reaction.

- Reaction: Stir the mixture at low temperature for a specified period, monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
- Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove residual acid, and then purify by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Analytical Characterization (Predicted)

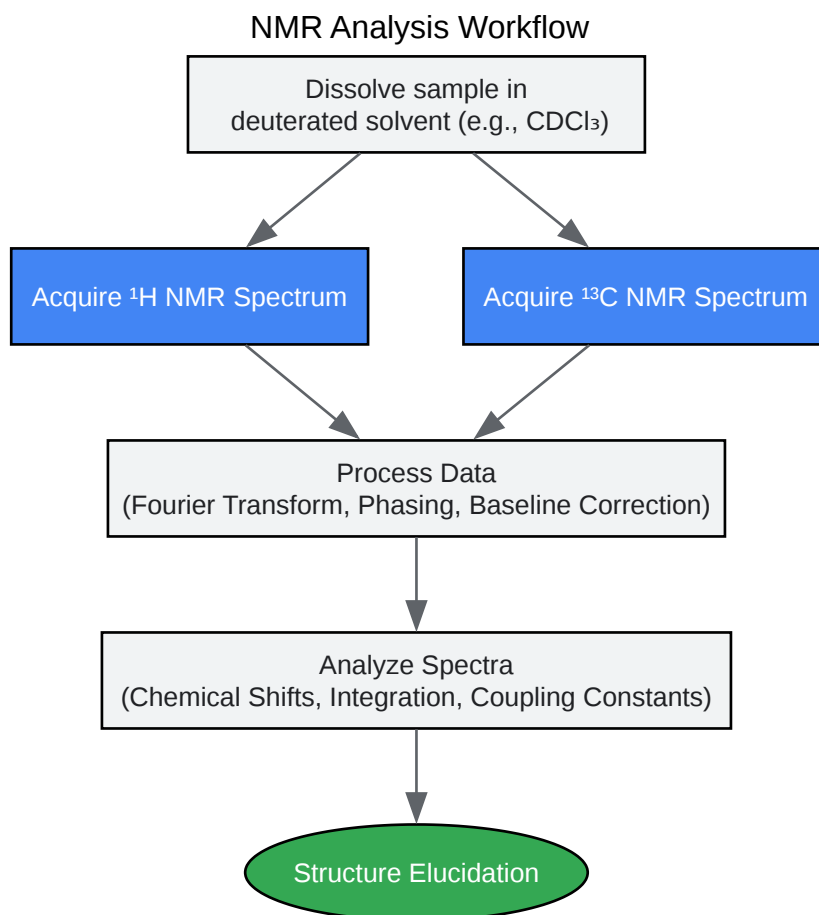
The following sections describe the expected spectral data for **4-Bromo-3-chloro-2-nitroaniline** based on the characteristic spectroscopic features of similar substituted nitroanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H NMR	7.0 - 8.5	Doublet, Doublet	The two aromatic protons will appear as doublets due to coupling with each other. The exact chemical shifts will be influenced by the electronic effects of the substituents.
^{13}C NMR	110 - 150	Singlet	Six distinct signals are expected for the aromatic carbons. The carbons attached to the nitro and amino groups will be the most deshielded and shielded, respectively.

A diagram illustrating the logical workflow for NMR analysis is provided below.



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Caption: A typical workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
N-O Stretch (Nitro, Asymmetric)	1500 - 1570	Strong
N-O Stretch (Nitro, Symmetric)	1300 - 1370	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-N Stretch (Amine)	1250 - 1350	Medium
C-Cl Stretch	600 - 800	Strong
C-Br Stretch	500 - 650	Strong

The presence of a primary amine group is typically indicated by two N-H stretching bands. The strong absorptions corresponding to the nitro group stretches are also key diagnostic peaks.[\[4\]](#)
[\[5\]](#)[\[6\]](#)[\[7\]](#)

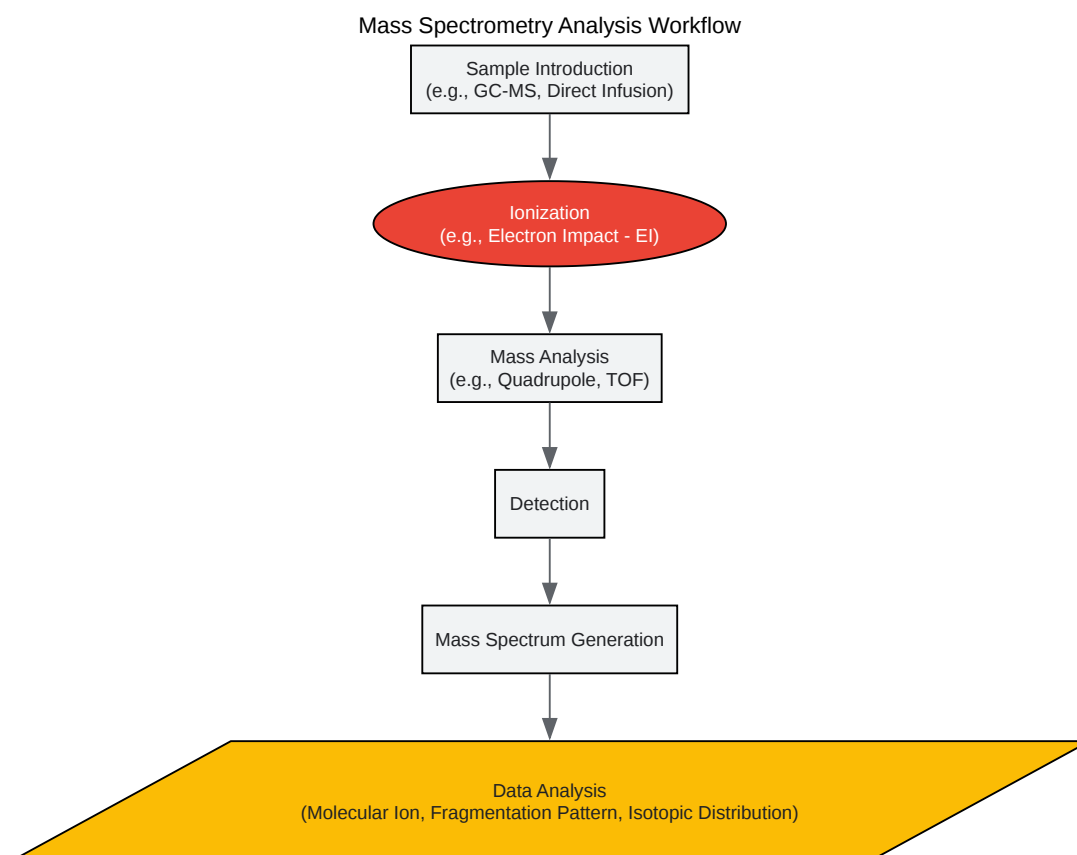
Mass Spectrometry (MS)

In mass spectrometry, **4-Bromo-3-chloro-2-nitroaniline** is expected to show a distinct molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern.[\[8\]](#)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value	Identity	Notes
~251/253/255	$[M]^+$	Molecular ion peak cluster, reflecting the isotopic distribution of Br and Cl.
$[M-NO_2]^+$	Loss of a nitro group	A common fragmentation pathway for nitroaromatic compounds.
Other fragments	Loss of halogens, CO, etc.	Further fragmentation can lead to a complex pattern.

The logical relationship for mass spectrometry analysis is depicted below.



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Caption: General workflow for mass spectrometry analysis.

Safety and Handling

4-Bromo-3-chloro-2-nitroaniline is classified as a hazardous substance.[1]

Table 5: Hazard Statements

Hazard Code	Description
H302	Harmful if swallowed.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/ eye protection/ face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Bromo-3-chloro-2-nitroaniline is a halogenated aromatic compound with significant potential as an intermediate in organic synthesis. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical and physical properties based on available information and predictions from analogous structures. The proposed synthetic route and expected analytical data offer a starting point for researchers interested in working with this compound. As with any chemical, strict adherence to safety protocols is

essential when handling **4-Bromo-3-chloro-2-nitroaniline**. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

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